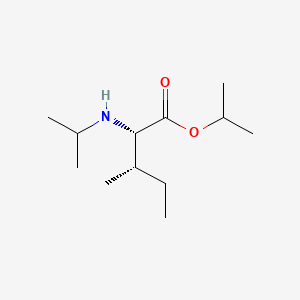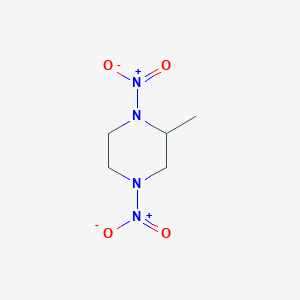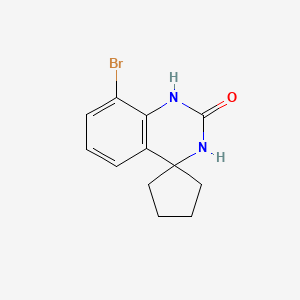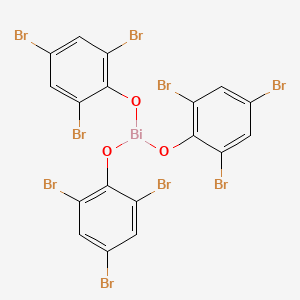
Bismuth 2,4,6-tribromophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(III) 2,4,6-tribromophenolate is a coordination compound formed by the reaction of bismuth with 2,4,6-tribromophenol. This compound is known for its antimicrobial properties and is used in various medical and industrial applications. The compound’s structure consists of a bismuth ion coordinated to three 2,4,6-tribromophenolate ligands, making it a trivalent bismuth complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth(III) 2,4,6-tribromophenolate can be synthesized by reacting bismuth(III) nitrate with 2,4,6-tribromophenol in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
Bi(NO3)3+3C6H2Br3OH→Bi(C6H2Br3O)3+3HNO3
Industrial Production Methods
On an industrial scale, the production of Bismuth(III) 2,4,6-tribromophenolate involves the controlled reaction of bismuth trichloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a large reactor, and the product is purified through multiple stages of filtration and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.
Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.
Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.
Major Products
Oxidation: Bismuth(V) oxide or bismuth(V) halides.
Reduction: Metallic bismuth.
Substitution: Bismuth halides or bismuth thiolates.
Scientific Research Applications
Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.
Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.
Industry: Applied in the production of flame retardants and as a wood preservative.
Mechanism of Action
The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) nitrate: Another bismuth compound with antimicrobial properties.
Bismuth(III) subsalicylate: Commonly used in medicine for gastrointestinal disorders.
2,4,6-Tribromophenol: The parent compound used in the synthesis of Bismuth(III) 2,4,6-tribromophenolate.
Uniqueness
Bismuth(III) 2,4,6-tribromophenolate is unique due to its combination of bismuth and 2,4,6-tribromophenol, which enhances its antimicrobial properties. Unlike other bismuth compounds, it has a broader spectrum of activity and is more effective against a variety of microbial strains.
Properties
Molecular Formula |
C18H6BiBr9O3 |
|---|---|
Molecular Weight |
1198.4 g/mol |
IUPAC Name |
tris(2,4,6-tribromophenoxy)bismuthane |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
InChI Key |
SAOHCOFTVLEOCB-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)

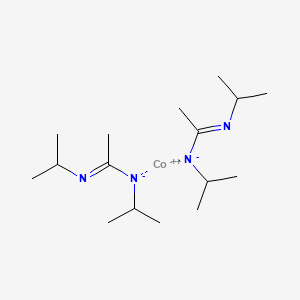
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)

![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
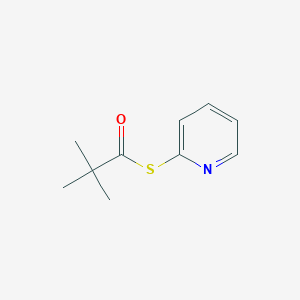
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
